![molecular formula C17H10O3S B14266236 6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione CAS No. 138168-40-8](/img/structure/B14266236.png)
6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione is a complex organic compound characterized by its unique structural features It contains a phenylsulfanyl group attached to a benzo[7]annulene ring system with three ketone functionalities at positions 1, 4, and 7
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[7]annulene core, followed by the introduction of the phenylsulfanyl group and the ketone functionalities. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is also crucial in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols or other reduced forms.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione involves its interaction with molecular targets and pathways within biological systems. The phenylsulfanyl group and ketone functionalities play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Phenylsulfanylbenzo[7]annulene-1,4-dione: Similar structure but with two ketone groups.
6-Phenylsulfanylbenzo[7]annulene-1,4,7,10-tetraone: Contains an additional ketone group.
6-Phenylsulfanylbenzo[7]annulene-1,4,7-triol: The ketone groups are replaced with hydroxyl groups.
Uniqueness
6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
138168-40-8 |
|---|---|
Formule moléculaire |
C17H10O3S |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
6-phenylsulfanylbenzo[7]annulene-1,4,7-trione |
InChI |
InChI=1S/C17H10O3S/c18-14-8-9-15(19)13-10-17(16(20)7-6-12(13)14)21-11-4-2-1-3-5-11/h1-10H |
Clé InChI |
UNYVVXCBULOCHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC3=C(C=CC2=O)C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


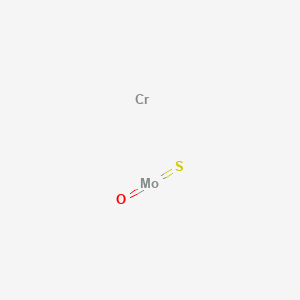
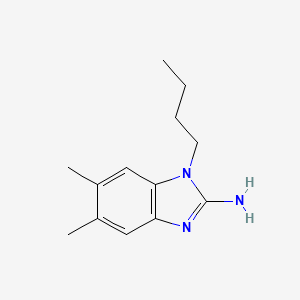
![3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one](/img/structure/B14266158.png)
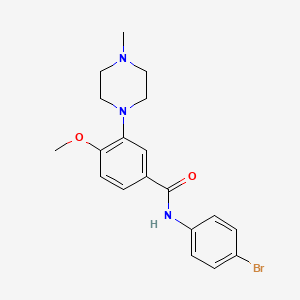
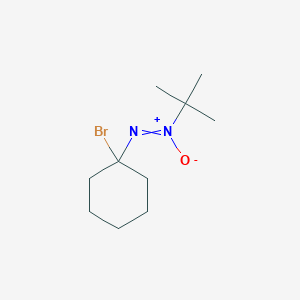
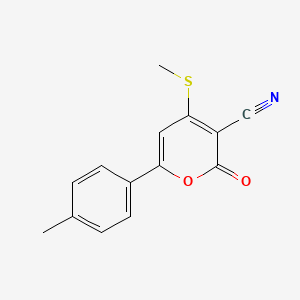
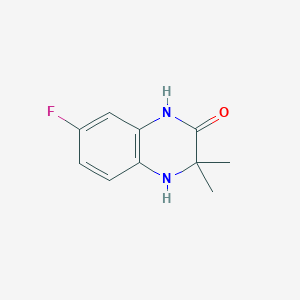
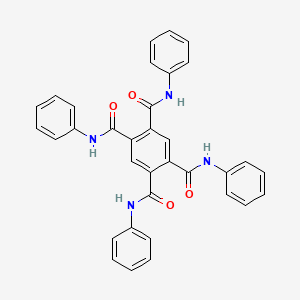
![Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-](/img/structure/B14266195.png)
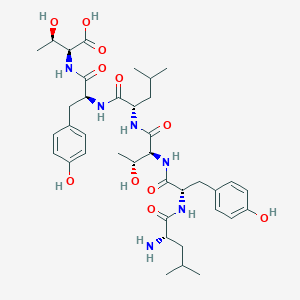
![2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14266214.png)
![N-[2-(1-Ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]acetamide](/img/structure/B14266240.png)
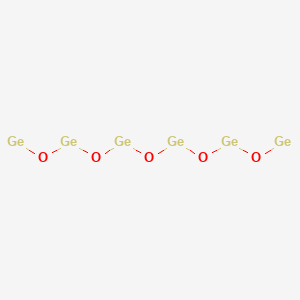
![N,N-Dibutyl[(chlorosulfinyl)oxy]methaniminium chloride](/img/structure/B14266250.png)
